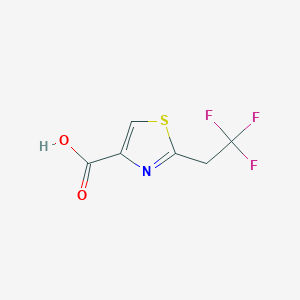![molecular formula C19H24N4O2 B2412345 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396856-56-6](/img/structure/B2412345.png)
2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage, which collectively contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. The process often begins with the preparation of the methoxyphenyl acetamide intermediate, followed by the introduction of the piperidinyl-pyrimidinyl group through nucleophilic substitution or coupling reactions. Common reagents used in these steps include various bases, solvents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to amine derivatives under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide analogs: Compounds with similar structures but different substituents on the aromatic rings or piperidine moiety.
Other acetamide derivatives: Compounds with different aromatic or heterocyclic groups attached to the acetamide linkage.
Uniqueness
The uniqueness of 2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and a potential candidate for therapeutic development.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-7-9-23(10-8-14)18-12-17(20-13-21-18)22-19(24)11-15-5-3-4-6-16(15)25-2/h3-6,12-14H,7-11H2,1-2H3,(H,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFWZLWBOVPNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2412266.png)


![1-(4-Amino-1,2,5-oxadiazol-3-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-benzo[d][1,2,3]triazol-4-one](/img/structure/B2412269.png)

![2-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2412271.png)

![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)


![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)
![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)
